molecular formula C11H19NS2 B14351713 Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate CAS No. 91334-26-8

Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate

Katalognummer: B14351713
CAS-Nummer: 91334-26-8
Molekulargewicht: 229.4 g/mol
InChI-Schlüssel: WDCCYCWCNVDBPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate is an organic compound with the molecular formula C11H19NS2. It is a derivative of cyclopentene and contains a butylamino group and a carbodithioate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate typically involves the reaction of cyclopentanone with butylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Cyclopentanone Reaction: Cyclopentanone is reacted with butylamine in the presence of a base to form the intermediate compound.

    Carbodithioate Formation: The intermediate is then treated with carbon disulfide to form the carbodithioate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to thiol or other reduced forms.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentene Derivatives: Compounds such as cyclopentene-1-thiol and cyclopentene-1-amine share structural similarities.

    Carbodithioate Compounds: Other carbodithioate derivatives with different alkyl or aryl groups.

Uniqueness

Methyl 2-(butylamino)cyclopent-1-ene-1-carbodithioate is unique due to the presence of both a butylamino group and a carbodithioate group on the cyclopentene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

91334-26-8

Molekularformel

C11H19NS2

Molekulargewicht

229.4 g/mol

IUPAC-Name

methyl 2-(butylamino)cyclopentene-1-carbodithioate

InChI

InChI=1S/C11H19NS2/c1-3-4-8-12-10-7-5-6-9(10)11(13)14-2/h12H,3-8H2,1-2H3

InChI-Schlüssel

WDCCYCWCNVDBPC-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(CCC1)C(=S)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.